

Structure-Activity Relationship of 5-Azaspiro[3.4]octane Analogs: A Technical Guide

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Compound of Interest

Compound Name: 5-Azaspiro[3.4]octane oxalate

CAS No.: 1523618-05-4

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Executive Summary

The 5-azaspiro[3.4]octane scaffold represents a critical evolution in "escape from flatland" medicinal chemistry strategies. Unlike traditional monocyclic amines (piperidine, pyrrolidine) or flat aromatic systems, this spirocyclic scaffold offers a high fraction of sp^3 -hybridized carbons (), defined vector orientation, and unique metabolic stability profiles.

This guide objectively compares 5-azaspiro[3.4]octane analogs against standard heterocyclic cores, focusing on their utility in fluoroquinolone antibiotics and G-protein coupled receptor (GPCR) ligands. Analysis reveals that while these scaffolds introduce synthetic complexity, they consistently outperform flexible analogs in metabolic half-life () and off-target selectivity (e.g., hERG avoidance) by constraining lipophilicity () without sacrificing basicity.

Structural & Physicochemical Analysis[1][2][3][4]

The 5-azaspiro[3.4]octane core consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring, with the nitrogen atom located in the five-membered ring (position 5).

Comparative Physicochemical Profile

The following table contrasts the 5-azaspiro[3.4]octane scaffold with its primary medicinal chemistry competitors: the flexible Piperidine and the smaller Pyrrolidine.^[1]

Property	5-Azaspiro[3.4]octane	Piperidine	Pyrrolidine	Implication for Drug Design
Geometry	Rigid, Orthogonal Vectors	Flexible Chair	Flexible Envelope	Spiro-core locks pharmacophores in bioactive conformations, reducing entropy penalties upon binding.
Basicity ()	~10.5 - 11.0	~11.2	~11.3	Maintains high basicity required for cation-pi interactions (e.g., in GPCRs or Gyrase) but slightly lower than piperidine, aiding membrane permeability.
Lipophilicity ()	Lowers LogP	Baseline	Slightly Lower	The "Spiro Effect": Adding carbon usually increases LogP, but the compact solvation shell of spiro-amines often results in a net decrease or neutral change in LogD compared to open-chain analogs.

Metabolic Liability	Low	High (oxidation)	Moderate	The quaternary spiro-carbon blocks -oxidation at one side of the nitrogen, significantly extending metabolic half-life.
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Detailed Structure-Activity Relationships (SAR)

Case Study A: Antibacterial Fluoroquinolones (C7-Substitution)

The most authoritative application of 5-azaspiro analogs is in the optimization of fluoroquinolones (e.g., analogs of Sitafloxacin or Moxifloxacin). The C7 position of the quinolone core dictates the spectrum of activity and pharmacokinetic (PK) profile.

- Mechanism: The basic nitrogen of the 5-azaspiro substituent interacts with the ParC/GyrA subunits of bacterial topoisomerases.
- SAR Finding: Replacing a standard piperazine (as in Ciprofloxacin) with 7-amino-5-azaspiro[3.4]octane (or the related [2.4]heptane) dramatically improves activity against Gram-positive bacteria (e.g., *S. pneumoniae*) and resistant strains (MRSA).
- Stereochemistry: The orientation of amino substituents on the spiro-ring is critical. The (S)-amino isomers typically exhibit 10-100x greater potency than their enantiomers due to specific binding pocket constraints in the DNA-gyrase complex.

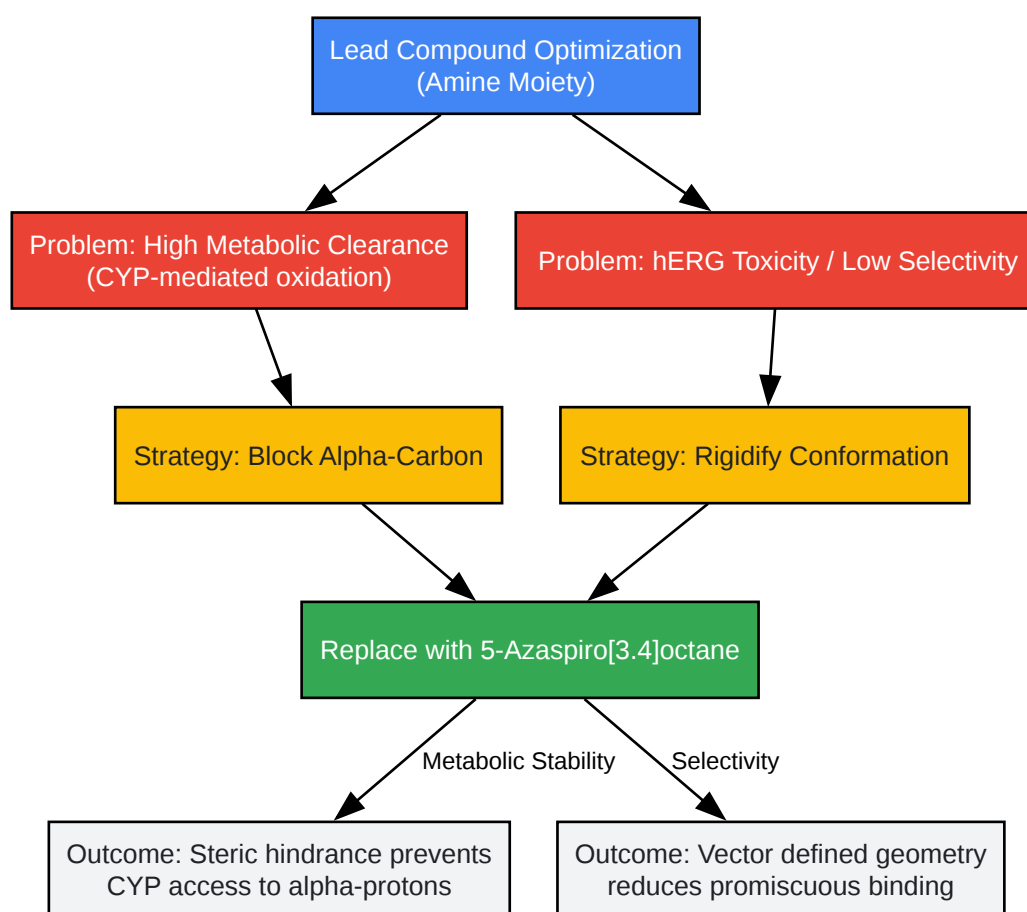
Case Study B: Metabolic Stability & Safety (hERG)

Flexible lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QTc prolongation).

- The Rigidification Strategy: Constraining the amine into a spiro[3.4]octane system reduces the "induced fit" capacity required for hERG binding.
- Data Support: In comparative assays, 5-azaspiro analogs of GPCR ligands showed a >10-fold reduction in hERG affinity compared to their N-benzylpiperidine counterparts, while maintaining target potency.

SAR Decision Logic

The following diagram illustrates the decision pathway for deploying this scaffold during lead optimization.



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Caption: Decision logic for transitioning from flexible amines to rigid 5-azaspiro[3.4]octane scaffolds to solve PK/Tox liabilities.

Experimental Protocols

Protocol 1: General Synthesis via [3+2] Cycloaddition

Note: This is a representative modular synthesis for constructing the 5-azaspiro core.

Reagents:

- Methylene-cyclobutane (or cyclobutanone derivative)
- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor)
- Catalyst: TFA or AgF (depending on activation method)

Step-by-Step Methodology:

- Precursor Preparation: Dissolve the dipolarophile (methylene-cyclobutane derivative) in dry dichloromethane (DCM) under an inert Argon atmosphere.
- Ylide Generation: Add the azomethine ylide precursor (1.2 equiv) dropwise.
- Cycloaddition: Cool the reaction to 0°C. Add a catalytic amount of Trifluoroacetic acid (TFA) (10 mol%) to generate the iminium ion in situ.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
- Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
- Purification: Purify the resulting N-benzyl-5-azaspiro[3.4]octane via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
- Deprotection: Hydrogenate (H₂, Pd/C) in methanol to yield the free secondary amine 5-azaspiro[3.4]octane.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To evaluate the antibacterial potency of C7-substituted quinolone analogs.

- Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. Final concentration range: 64

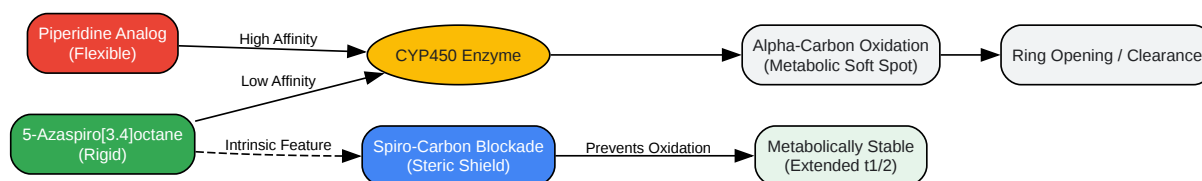
g/mL to 0.06

g/mL.

- Inoculation: Inoculate wells with
CFU/mL of bacterial suspension (e.g., *S. aureus* ATCC 29213).
- Incubation: Incubate plates at 37°C for 18–24 hours.
- Readout: The MIC is defined as the lowest concentration of compound that completely inhibits visible growth (OD < 0.1).

Mechanism of Action Visualization

The following diagram details how the 5-azaspiro scaffold enhances metabolic stability compared to a standard piperidine ring.



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Caption: Comparative metabolic fate: The quaternary spiro-carbon physically blocks enzymatic access to the susceptible alpha-position.

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